molecular formula C10H12O3 B108097 Methyl 4-hydroxy-2,5-dimethylbenzoate CAS No. 27023-05-8

Methyl 4-hydroxy-2,5-dimethylbenzoate

Cat. No. B108097
CAS RN: 27023-05-8
M. Wt: 180.2 g/mol
InChI Key: VZEFUBJGXCSOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-2,5-dimethylbenzoate is a derivative of methyl 4-hydroxybenzoate, also known as methyl paraben, which is widely used as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative . The compound's structure is characterized by the presence of hydroxy and methyl groups on the benzene ring, which significantly influence its chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves the methylation of hydroxybenzoic acid derivatives, as seen in the preparation of methyl 4-amino-2-methoxybenzoate from 4-amino-2-hydroxybenzoic acid using dimethyl sulfate . In a similar context, the synthesis of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound with a similar substitution pattern on the benzene ring, was achieved through a multi-step process starting with commercially available precursors and involving a key Horner–Wadsworth–Emmons-type olefination .

Molecular Structure Analysis

The molecular structure of methyl 4-hydroxybenzoate has been determined using single-crystal X-ray diffraction, revealing a 3D framework formed by extensive intermolecular hydrogen bonding . Although the exact structure of methyl 4-hydroxy-2,5-dimethylbenzoate is not provided, it can be inferred that the additional methyl groups would further influence the crystal packing and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of methyl 4-hydroxybenzoate and its derivatives can be inferred from the study of their frontier molecular orbitals. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) were calculated, indicating a lower band gap value, which is associated with the pharmaceutical activity of the molecule . This suggests that methyl 4-hydroxy-2,5-dimethylbenzoate may also exhibit interesting reactivity patterns that could be exploited in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-hydroxybenzoate have been studied through experimental and computational methods. The experimental FT-IR spectrum showed a strong correlation with the computed vibrational spectra, confirming the reliability of computational methods in predicting the properties of such compounds . The presence of additional methyl groups in methyl 4-hydroxy-2,5-dimethylbenzoate would likely affect its solubility, melting point, and other physical properties, although specific data for this compound is not provided in the papers.

Scientific Research Applications

Bacterial Catabolism and Metabolite Synthesis

Research on the bacterial catabolism of 4-hydroxy-3,5-dimethylbenzoic acid by different bacterial strains like Rhodococcus rhodochrous N75 and Pseudomonas sp. strain HH35 demonstrates unique pathways. Rhodococcus rhodochrous N75 accumulates a degradation metabolite, identified as 2,6-dimethylhydroquinone, while Pseudomonas sp. strain HH35 converts the acid into a dead-end metabolite, characterized as a cyclic tautomer of (3-methylmaleyl)acetone, existing as the enol carboxylate form in aqueous solution. This research contributes to understanding bacterial metabolism and synthesis of novel compounds (Cain et al., 1997).

Crystallography and Molecular Arrangement

The study of crystal structures of methyl 3,5-dimethylbenzoate, among other compounds, reveals insights into the molecular arrangement. This compound forms strands of bonded molecules, arranged into layers, offering valuable information for understanding molecular interactions and designing materials with specific properties (Ebersbach et al., 2022).

Synthesis and Chemical Processing

The synthesis of various compounds, including methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, demonstrates the utility of methyl 4-hydroxy-2,5-dimethylbenzoate in developing processes for manufacturing chemical entities for different applications, such as treatments for hyperproliferative disorders and cancer. These syntheses contribute to organic chemistry and pharmaceutical development (Kucerovy et al., 1997).

Antimicrobial and Anticancer Potential

Research into compounds like 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, derived from natural sources like the lichen Parmelia erumpens, indicates potential antimicrobial and anticancer properties. This research paves the way for developing new drug targets and understanding the biological activities of naturally occurring compounds (Aravind et al., 2014).

Synthesis and Structural Analysis

Studies focusing on the synthesis and structural analysis of various derivatives of methyl 4-hydroxy-2,5-dimethylbenzoate contribute to a deeper understanding of chemical properties and the potential for developing new compounds with specific characteristics (Barrett et al., 1981).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "Methyl 4-hydroxy-2,5-dimethylbenzoate" . It’s recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

methyl 4-hydroxy-2,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEFUBJGXCSOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626955
Record name Methyl 4-hydroxy-2,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-2,5-dimethylbenzoate

CAS RN

27023-05-8
Record name Methyl 4-hydroxy-2,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetyl chloride (0.107 mL) was added dropwise to a solution of 4-hydroxy-2,5-dimethylbenzoic acid (example 18, step a) (0.249 g) in methanol (15 mL) and the resulting mixture stirred at room temperature for 72 h. Acetyl chloride (0.107 mL) was then added and the reaction heated to 50° C. and stirred at this temperature overnight. The reaction was concentrated and the residue purified by silica gel chromatography eluting with 1:1 isohexane:ethyl acetate to 100% ethyl acetate gradient. The fractions containing product were combined and evaporated in vacuo to give the subtitled compound as a white solid. Yield 0.25 g.
Quantity
0.107 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.107 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-hydroxy-2,5-dimethylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-hydroxy-2,5-dimethylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-hydroxy-2,5-dimethylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-hydroxy-2,5-dimethylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-hydroxy-2,5-dimethylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-hydroxy-2,5-dimethylbenzoate

Citations

For This Compound
1
Citations
AM Camelio, Y Liang, AM Eliasen… - The Journal of …, 2015 - ACS Publications
The oxidation of arenes by the reagent phthaloyl peroxide provides a new method for the synthesis of phenols. A new, more reactive arene oxidizing reagent, 4,5-dichlorophthaloyl …
Number of citations: 37 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.